molecular formula C12H5Cl3O B13951756 1,2,8-Trichlorodibenzofuran CAS No. 83704-34-1

1,2,8-Trichlorodibenzofuran

Cat. No.: B13951756
CAS No.: 83704-34-1
M. Wt: 271.5 g/mol
InChI Key: UYIGPSPCOXGBCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Trichlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 1, 2, and 8 positions on the dibenzofuran ring.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials . These processes often result in the formation of various polychlorinated dibenzofurans as by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trichlorodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, alkylated, and dechlorinated derivatives of this compound .

Scientific Research Applications

1,2,8-Trichlorodibenzofuran has been studied extensively for its environmental and toxicological effects. It is used as a model compound in research to understand the behavior and impact of polychlorinated dibenzofurans in the environment . Additionally, it has applications in:

Mechanism of Action

1,2,8-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism . Upon binding to AhR, this compound can induce the expression of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. This interaction can lead to various toxic effects, including disruption of endocrine function and promotion of carcinogenesis .

Comparison with Similar Compounds

1,2,8-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .

Properties

CAS No.

83704-34-1

Molecular Formula

C12H5Cl3O

Molecular Weight

271.5 g/mol

IUPAC Name

1,2,8-trichlorodibenzofuran

InChI

InChI=1S/C12H5Cl3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H

InChI Key

UYIGPSPCOXGBCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3Cl)Cl

Origin of Product

United States

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